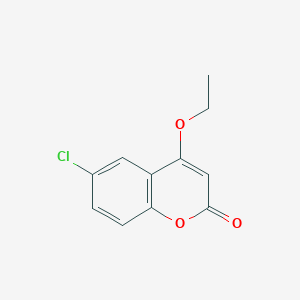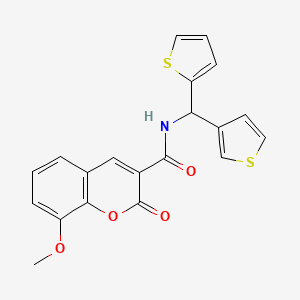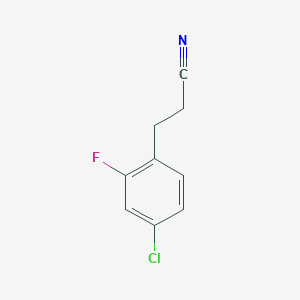
2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, also known as CT-3 or Ajulemic acid, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but it lacks the psychoactive effects of THC. CT-3 has been shown to have anti-inflammatory, analgesic, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Studies have demonstrated the use of morpholine and pyrrolidine derivatives, including those similar to 2-morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, in the synthesis of heterocyclic compounds and their potential applications in various fields of chemistry and pharmacology. For instance, the work by Yamagata et al. (1993) involved synthesizing dihydrothiophenium derivatives by reacting dihydro-2-morpholino-3-thiophenecarbonitriles with bis-(ethoxycarbonyl)carbenoid, showcasing a method to create stable compounds for further chemical analysis and potential drug development Yamagata, K., Takaki, M., Ohkubo, K., & Yamazaki, M. (1993). Similarly, Wu et al. (2016) synthesized novel scaffolds containing both morpholine and pyrrolidine motifs as compact modules for drug discovery, indicating the structural versatility and potential pharmacokinetic optimization these compounds offer Wu, G., Buyu, K., Tang, G., Zhu, W., Shen, H. C., Haixia, L., & Taishan, H. (2016).
Application in Drug Discovery and Pharmacology
The chemical structure and reactivity of compounds like this compound make them valuable in drug discovery and pharmacological research. For example, Zhao et al. (2009) developed an efficient method for preparing a key intermediate in the synthesis of novel cannabinoid ligands, highlighting the role of morpholinoethyl pyrrolidine derivatives in synthesizing potential therapeutic agents Zhao, R., Wang, B., Wu, H., Hynes, J., Leftheris, K., Balasubramanian, B. N., Barrish, J., & Chen, B.-C. (2009). This underscores the compound's significance in creating new molecules with potential medical applications.
Enzymatic and Biological Activity
Research also extends into the enzymatic and biological activities of related compounds, exploring their potential as enzyme inhibitors or modulators of biological pathways. Pizova et al. (2017) prepared and characterized a series of proline-based carbamates, including pyrrolidine derivatives, as cholinesterase inhibitors, suggesting potential therapeutic applications in treating diseases like Alzheimer's Pizova, H., Havelkova, M., Štěpánková, Š., Bąk, A., Kauerová, T., Kozik, V., Oravec, M., Imramovský, A., Kollar, P., Bobál, P., & Jampílek, J. (2017).
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c18-15(20-10-7-16-5-8-19-9-6-16)17-4-3-14(11-17)21-12-13-1-2-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWTYLLHHHZBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2625688.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)
![N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2625693.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2625694.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)
![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride](/img/structure/B2625707.png)

![(1S,4S,6R,13S,14R,16R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B2625709.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide](/img/structure/B2625710.png)